Tirabrutinib

Descripción general

Descripción

Este compuesto ha mostrado una gran promesa en el tratamiento de diversas malignidades de células B, incluyendo la leucemia linfocítica crónica, el linfoma de células del manto y la macroglobulinemia de Waldenström . ONO-4059 funciona inhibiendo BTK, una enzima crucial en la vía de señalización del receptor de células B, que juega un papel vital en el desarrollo y la función de las células B .

Métodos De Preparación

La síntesis de ONO-4059 involucra varios pasos clave, incluyendo la formación de la estructura central y la introducción de grupos funcionales necesarios para su actividad. La ruta sintética típicamente comienza con la preparación de un intermediario clave, el cual es luego sometido a diversas reacciones químicas para formar el producto final. Las condiciones de reacción a menudo involucran el uso de reactivos y catalizadores específicos para asegurar un alto rendimiento y pureza . Los métodos de producción industrial para ONO-4059 están diseñados para ser escalables y rentables, asegurando que el compuesto pueda ser producido en grandes cantidades para satisfacer la demanda clínica .

Análisis De Reacciones Químicas

ONO-4059 experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente derivados de ONO-4059 con grupos funcionales modificados, los cuales pueden ser utilizados para estudiar la relación estructura-actividad del compuesto .

Aplicaciones Científicas De Investigación

ONO-4059 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto herramienta para estudiar el papel de BTK en varias vías de señalización . En biología, ONO-4059 se utiliza para investigar los mecanismos de desarrollo y función de las células B . En medicina, ha mostrado una gran promesa en el tratamiento de las malignidades de células B, con varios ensayos clínicos que demuestran su eficacia y seguridad . En la industria, ONO-4059 se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a BTK .

Mecanismo De Acción

ONO-4059 ejerce sus efectos inhibiendo selectivamente BTK, una enzima clave en la vía de señalización del receptor de células B . Al unirse al sitio activo de BTK, ONO-4059 evita la fosforilación de las moléculas de señalización descendentes, inhibiendo así la activación y proliferación de las células B . Este mecanismo de acción hace que ONO-4059 sea particularmente efectivo en el tratamiento de las malignidades de células B, donde la señalización aberrante del receptor de células B es una característica común .

Comparación Con Compuestos Similares

ONO-4059 se compara a menudo con otros inhibidores de BTK, como ibrutinib y acalabrutinib . Si bien todos estos compuestos se dirigen a BTK, ONO-4059 es único en su alta selectividad y potencia . A diferencia de ibrutinib, que se ha asociado con efectos fuera del objetivo y eventos adversos, ONO-4059 exhibe un perfil de seguridad más favorable . Compuestos similares incluyen ibrutinib, acalabrutinib y zanubrutinib, cada uno con sus propias propiedades únicas y aplicaciones clínicas .

Actividad Biológica

Tirabrutinib is a second-generation Bruton’s tyrosine kinase (BTK) inhibitor, primarily developed for the treatment of various B-cell malignancies. Its biological activity has been extensively studied, demonstrating significant therapeutic potential, particularly in conditions such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and Waldenström's macroglobulinemia (WM). This article summarizes key findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound exhibits its anti-tumor effects through selective inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. This inhibition leads to the modulation of several downstream signaling proteins:

- NF-κB : Involved in cell survival and proliferation.

- AKT : Plays a role in cell growth and metabolism.

- ERK : Associated with cell division and differentiation.

Key Findings from Research Studies

-

Selectivity and Efficacy :

- This compound demonstrated a highly selective kinase profile compared to ibrutinib, showing reduced off-target effects and improved safety .

- In vitro studies indicated that this compound inhibited cell growth in ABC-DLBCL cell lines (e.g., TMD8 and U-2932) with an IC50 value of approximately 3.59 nmol/L .

- Phosphoproteomic Analysis :

- In Vivo Efficacy :

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, demonstrating promising results:

Phase II Study in Waldenström's Macroglobulinemia

- Study Design : A multicenter, open-label trial involving treatment-naïve and relapsed/refractory patients.

- Results :

Long-term Follow-up Studies

- A three-year follow-up analysis indicated sustained efficacy with deep responses in a subset of patients with primary central nervous system lymphoma (PCNSL) .

- Overall response rates remained favorable, reinforcing the long-term clinical benefits of this compound .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse events predominantly classified as grade 1 or 2:

| Adverse Event | Frequency (%) |

|---|---|

| Rash | 44.4 |

| Neutropenia | 25.9 |

| Leukopenia | 22.2 |

| Grade ≥3 AEs | 11.1 |

No significant cardiovascular events were associated with this compound, differentiating it from other BTK inhibitors like ibrutinib which have been linked to atrial fibrillation .

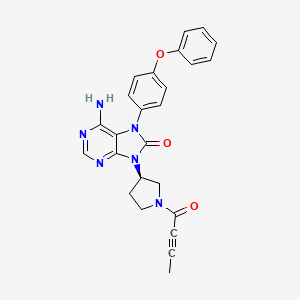

Propiedades

IUPAC Name |

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPXCPMNSRAM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351636-18-4 | |

| Record name | Tirabrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Tirabrutinib?

A1: this compound selectively and irreversibly binds to Bruton's tyrosine kinase (BTK) [, , , , , ].

Q2: How does this compound interact with BTK?

A2: this compound forms a covalent bond with the Cys481 residue located within the BTK kinase domain, leading to irreversible inhibition of its activity [, , ].

Q3: What are the downstream consequences of BTK inhibition by this compound?

A3: this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for B-cell survival, proliferation, and differentiation. This disruption leads to the inhibition of downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately impacting the survival and proliferation of malignant B-cells [, , , , ].

Q4: What types of B-cell malignancies have shown sensitivity to this compound in preclinical studies?

A4: In vitro and in vivo studies have demonstrated this compound's efficacy against various B-cell malignancies, including Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [, , , , , ].

Q5: Has this compound shown activity in preclinical models of autoimmune diseases?

A5: Yes, this compound demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA), suppressing osteoclastogenesis and inflammation []. Furthermore, promising results were observed in a murine lupus model, where this compound treatment inhibited autoantibody production and improved survival [].

Q6: What clinical trials have been conducted with this compound?

A6: this compound has been investigated in several clinical trials, including phase I/II studies in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and WM, demonstrating promising efficacy and a manageable safety profile [, , , , , , , ].

Q7: What is the regulatory approval status of this compound?

A7: this compound has received approval in Japan for the treatment of relapsed or refractory PCNSL and WM [, ].

Q8: What are the common adverse events associated with this compound?

A8: Commonly reported adverse events include rash, neutropenia, leukopenia, and gastrointestinal symptoms [, , , ]. In some cases, skin-related disorders, such as erythema multiforme and toxic epidermal necrolysis, have been reported, emphasizing the need for careful monitoring during treatment [, , ].

Q9: Have any resistance mechanisms to this compound been identified?

A9: While this compound demonstrates promising activity, the development of acquired resistance remains a concern. Mutations in BTK, such as the C481S mutation, can confer resistance to covalent BTK inhibitors, including this compound []. Additionally, alterations in downstream signaling pathways could contribute to resistance [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.